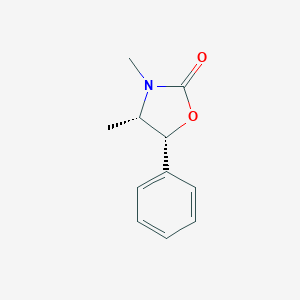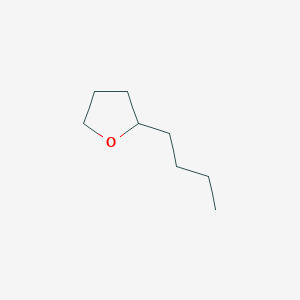
7-Hydroxy-4-methyl-8-nitrocoumarin
Overview
Description
7-Hydroxy-4-methyl-8-nitrocoumarin is a coumarin derivative . It has a molecular formula of C10H7NO5, an average mass of 221.166 Da, and a monoisotopic mass of 221.032425 Da .
Synthesis Analysis
The synthesis of 7-hydroxy-4-substituted coumarins, including 7-Hydroxy-4-methyl-8-nitrocoumarin, has been studied extensively . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is explored to determine optimal synthesis conditions .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-4-methyl-8-nitrocoumarin comprises a coumarin core, which is a benzopyranone structure, with hydroxy, methyl, and nitro substituents at positions 7, 4, and 8, respectively .Chemical Reactions Analysis
The chemical reactions involving 7-Hydroxy-4-methyl-8-nitrocoumarin are primarily related to its synthesis. The Pechmann coumarin synthesis method involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Physical And Chemical Properties Analysis
7-Hydroxy-4-methyl-8-nitrocoumarin is a solid with a melting point of 254-259°C (lit.) . It has a density of 1.521g/cm3 and a boiling point of 402.5°C at 760mmHg . The compound’s molecular weight is 221.16600, and it has a flash point of 197.2°C .Scientific Research Applications
Coumarin Derivative
7-Hydroxy-4-methyl-8-nitrocoumarin is a derivative of coumarin . Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants and microbial metabolites .
Biological Activity
Many coumarin derivatives, including 7-Hydroxy-4-methyl-8-nitrocoumarin, have good biological activity . They have been found to exhibit anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .
Fluorescent Probes
Coumarin derivatives have strong fluorescence due to their α,β-unsaturated lipid structure . Therefore, 7-Hydroxy-4-methyl-8-nitrocoumarin has important application value in fluorescent probes, dyes, and optical materials .
Clinical Medicine
7-Hydroxy-4-methylcoumarin is commonly used as a choleretic drug in clinical medicine . It can relax the sphincter of the bile duct and relieve sphincter pain .
Antibacterial and Antioxidant Drug
7-Hydroxymethyl carbamate, a derivative of 7-Hydroxy-4-methylcoumarin, is being studied as a new antibacterial and antioxidant drug .
Anticancer Effects
Novobiocin, another derivative of 7-Hydroxy-4-methylcoumarin, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase . It can also reverse resistance to some anticancer drugs .
Inhibition of Breast Cancer Cells
4-Methyl-7-oxy-glucoside coumarin, a derivative of 7-Hydroxy-4-methylcoumarin, can effectively inhibit the proliferation of breast cancer cells .
Antitumor, Antibacterial, and Antioxidant Activities
Dalbergin, a natural compound derived from 7-Hydroxy-4-methylcoumarin, has important biological activities such as antitumor, antibacterial, and antioxidant activities .
Safety and Hazards
Future Directions
The future directions for 7-Hydroxy-4-methyl-8-nitrocoumarin research could involve exploring its potential biological activities and applications in fluorescent probes, dyes, and optical materials . Additionally, optimizing the synthesis conditions for industrial production of coumarins could be a significant area of focus .
Mechanism of Action
Target of Action
7-Hydroxy-4-methyl-8-nitrocoumarin is a derivative of coumarin It has been found to exhibit antibacterial and antioxidant activities .
Mode of Action
Its antibacterial activity has been demonstrated againstS. aureus and E. coli . Its antioxidant activity is exhibited through the inhibition of NADPH-dependent lipid peroxidation in rat liver microsomes .
Biochemical Pathways
Given its antioxidant activity, it can be inferred that it may play a role in the oxidative stress pathway by inhibiting lipid peroxidation .
Pharmacokinetics
Its solubility in dmso has been reported , which could potentially influence its bioavailability.
Result of Action
7-Hydroxy-4-methyl-8-nitrocoumarin exhibits antibacterial activity against S. aureus and E. coli . It also demonstrates antioxidant activity by inhibiting NADPH-dependent lipid peroxidation in rat liver microsomes . These activities suggest that the compound could have potential therapeutic applications in conditions associated with bacterial infections and oxidative stress.
properties
IUPAC Name |
7-hydroxy-4-methyl-8-nitrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-5-4-8(13)16-10-6(5)2-3-7(12)9(10)11(14)15/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUBUSIGKOWDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418780 | |
| Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19037-69-5 | |
| Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19037-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 382373 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19037-69-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



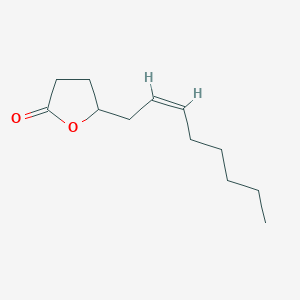
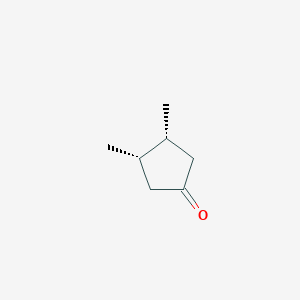




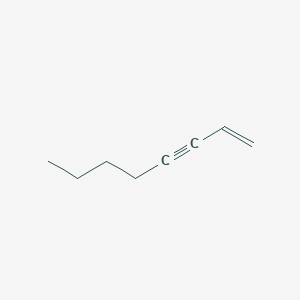

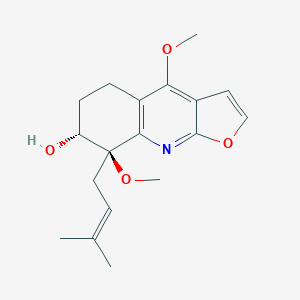

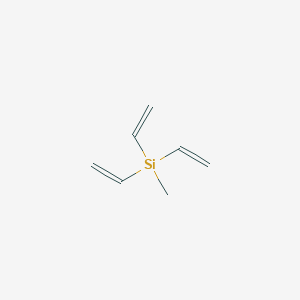
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
